molecular formula C14H14 B14607047 1,1-Dimethyl-1,2-dihydroacenaphthylene CAS No. 60684-29-9

1,1-Dimethyl-1,2-dihydroacenaphthylene

Cat. No.: B14607047
CAS No.: 60684-29-9
M. Wt: 182.26 g/mol
InChI Key: HIMWIFXSJHAZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to acenaphthene, which consists of a naphthalene core with an ethylene bridge connecting positions 1 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1,2-dihydroacenaphthylene can be synthesized through several methods. One common approach involves the cyclization of α-ethylnaphthalene . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the extraction from coal tar, where it is found in small quantities along with other PAH derivatives . The extraction process includes distillation and purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens, nitro compounds

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitro-substituted derivatives

Mechanism of Action

The mechanism by which 1,1-Dimethyl-1,2-dihydroacenaphthylene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidative stress and cellular signaling . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity.

Properties

CAS No.

60684-29-9

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-dimethyl-1H-acenaphthylene

InChI

InChI=1S/C14H14/c1-14(2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3

InChI Key

HIMWIFXSJHAZTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC3=C2C1=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.